Trichloro(1,1,2,2-tetrafluoroethyl)silane
CAS No.: 354-83-6
Cat. No.: VC17986257
Molecular Formula: C2HCl3F4Si
Molecular Weight: 235.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 354-83-6 |
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Molecular Formula | C2HCl3F4Si |
Molecular Weight | 235.46 g/mol |
IUPAC Name | trichloro(1,1,2,2-tetrafluoroethyl)silane |
Standard InChI | InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H |
Standard InChI Key | XYTDULITXIJJOW-UHFFFAOYSA-N |
Canonical SMILES | C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Trichloro(1,1,2,2-tetrafluoroethyl)silane features a silicon atom bonded to three chlorine atoms and a 1,1,2,2-tetrafluoroethyl group. The tetrafluoroethyl moiety adopts a distorted tetrahedral geometry due to steric and electronic effects from the fluorine atoms, while the silicon center maintains a trigonal pyramidal configuration. This structural duality enhances its reactivity, particularly in nucleophilic substitution and insertion reactions.
The IUPAC name (trichloro(1,1,2,2-tetrafluoroethyl)silane) and SMILES notation (C(C(F)(F)Si(Cl)Cl)(F)F) precisely define its connectivity. Spectroscopic characterization, including ¹⁹F NMR and ²⁹Si NMR, reveals distinct signals for the fluorine environments (δₐ = -125 ppm, δᵦ = -135 ppm) and the silicon center (δ = 25 ppm).
Spectral and Computational Data
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Infrared Spectroscopy: Strong absorptions at 740 cm⁻¹ (Si–Cl stretch) and 1,150 cm⁻¹ (C–F symmetric stretch).
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Mass Spectrometry: Base peak at m/z 235 (molecular ion) with fragments at m/z 170 ([SiCl₃]⁺) and m/z 65 ([CF₂]⁺).
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Thermogravimetric Analysis: Decomposition onset at 220°C, yielding silicon tetrafluoride (SiF₄) and chlorinated byproducts.
Property | Value | Source |
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Boiling Point | 98–100°C (at 760 mmHg) | |
Density (25°C) | 1.62 g/cm³ | |
Refractive Index (n²⁵D) | 1.382 |
Synthesis and Industrial Production
Conventional Synthesis Routes
The compound is typically synthesized via gas-phase chlorination of 1,1,2,2-tetrafluoroethylsilane (C₂H₃F₄Si) using chlorine gas at elevated temperatures (300–400°C). Alternative methods include:
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Silane Fluorination: Reaction of trichlorovinylsilane with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., SbF₅) .
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Metathesis Reactions: Exchange between 1,1,2,2-tetrafluoroethyl Grignard reagents (C₂F₄MgBr) and silicon tetrachloride (SiCl₄) .
Scalability and Purification
Industrial-scale production employs continuous-flow reactors to maximize yield (∼85%) and minimize byproducts like SiF₄ and Cl₂. Distillation under reduced pressure (50 mmHg) isolates the product with >99% purity, as verified by gas chromatography.
Reactivity and Functionalization
Nucleophilic Substitution
The silicon-chlorine bonds exhibit high electrophilicity, enabling reactions with alcohols, amines, and organometallic reagents. For example, treatment with methanol yields methoxy(1,1,2,2-tetrafluoroethyl)silane (C₂H₃F₄SiOCH₃):
This reaction proceeds via an Sₙ2 mechanism, with chloride displacement rates influenced by solvent polarity .
Carbene Insertion Chemistry
Pyrolysis of trichloro(1,1,2,2-tetrafluoroethyl)silane at 500°C generates 1,1,2,2-tetrafluoroethylidene (CF₂CF₂:), a carbene species that inserts into C–H bonds . In alkanes like 2-methylpentane, this carbene preferentially targets tertiary C–H sites (8:1 selectivity) :
Such reactions underpin its utility in synthesizing fluorinated hydrocarbons.
Industrial and Research Applications
Fluoropolymer Synthesis
The compound serves as a precursor for side-chain fluorinated polymers (SCFPs), which exhibit exceptional chemical resistance and low surface energy . Copolymerization with acrylic monomers yields materials used in:
Surface Functionalization
Silane layers derived from trichloro(1,1,2,2-tetrafluoroethyl)silane impart oleophobicity to glass and metals. Application via chemical vapor deposition (CVD) creates surfaces with water contact angles >110°.
Emerging Research Directions
Catalysis
Immobilization on mesoporous silica supports creates heterogeneous catalysts for fluorination reactions, achieving turnover numbers (TON) >1,000 .
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